molecular formula C12H13F2NO4 B1459186 2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid CAS No. 1443981-14-3

2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid

Cat. No.: B1459186
CAS No.: 1443981-14-3
M. Wt: 273.23 g/mol
InChI Key: VZLVQFXGPOEBTM-UHFFFAOYSA-N
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Description

2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid ( 1443981-14-3) is a high-purity organic compound with a molecular formula of C12H13F2NO4 and a molecular weight of 273.23 g/mol . This chemical features a unique structure containing difluoroacetic acid and dimethylcarbamoyl methoxy groups, which may be represented by the SMILES notation O=C(O)C(F)(C1=CC=CC=C1OCC(N(C)C)=O)F . The compound is typically supplied as a powder and requires cold-chain transportation and storage at 4°C to ensure stability . This specialty chemical serves as a valuable building block in medicinal chemistry and materials science research. The presence of the difluoroacetic acid moiety is particularly significant, as this functional group is known to influence the electronic properties, metabolic stability, and bioavailability of molecules . Researchers utilize this compound as a key intermediate in the development of fluorophore compounds for biological imaging and sensing applications, where the incorporation of fluorine atoms can enhance photophysical properties . The dimethylcarbamoyl group further provides opportunities for structural diversification, making this reagent versatile for synthesizing more complex molecules for pharmaceutical and biological research. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4/c1-15(2)10(16)7-19-9-6-4-3-5-8(9)12(13,14)11(17)18/h3-6H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLVQFXGPOEBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC=C1C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161570
Record name Benzeneacetic acid, 2-[2-(dimethylamino)-2-oxoethoxy]-α,α-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-14-3
Record name Benzeneacetic acid, 2-[2-(dimethylamino)-2-oxoethoxy]-α,α-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-[2-(dimethylamino)-2-oxoethoxy]-α,α-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis and Methylation Routes (Patent CN106554266B)

  • Step 1: Hydrolysis of precursor compounds
    Hydrolysis is performed in aqueous alkaline conditions with catalysts such as copper salts and specific organic ligands to yield hydroxyl phenylacetates.
  • Step 2: Methylation
    The hydroxyl groups are methylated using methylating agents like dimethyl sulfate in water under controlled temperature (30–40 °C), yielding methoxyphenylacetic acid derivatives with high purity (>99%) and yields (~90%).
  • Post-reaction processing involves washing with organic solvents (e.g., toluene), acidification to pH 1–2 using hydrochloric acid, and filtration to isolate the product.

This method emphasizes mild conditions, catalyst recovery, and ease of scale-up for industrial production.

Sulfuric Acid-Mediated Hydrolysis of Methoxybenzyl Cyanide (Patent CN102643192A)

  • Reaction conditions:
    Slow addition of p-methoxybenzyl cyanide into 30–70% concentrated sulfuric acid at 90–150 °C with reflux.
  • Key steps:
    • Hydrolysis of nitrile to methoxyphenylacetic acid.
    • Neutralization of the acidic mixture to pH 7.5–10 with alkali (NaOH, KOH, or soda ash).
    • Activated carbon treatment for decolorization at 50–90 °C.
    • Acidification to pH 1–4 to precipitate the product.
    • Filtration, washing, and drying to yield high-purity methoxyphenylacetic acid.

This approach is suitable for industrial-scale production due to its simplicity, high yield (~97.6% purity in example), and cost-effectiveness.

Incorporation of the Dimethylcarbamoylmethoxy Group and Difluoroacetic Acid Moiety

While direct literature on the exact preparation of this compound is scarce, standard synthetic strategies can be extrapolated:

  • Step 1: Introduction of the dimethylcarbamoylmethoxy substituent
    This likely involves O-alkylation of the phenolic hydroxyl group of methoxyphenylacetic acid derivatives with a suitable dimethylcarbamoyl-containing alkyl halide or ester under basic conditions.
  • Step 2: Attachment of the 2,2-difluoroacetic acid group
    Common methods include electrophilic fluorination or nucleophilic substitution on a phenylacetic acid precursor bearing appropriate leaving groups or via difluoroacetylation reactions.
  • Purification and isolation
    Standard acid-base extraction, crystallization, and chromatographic techniques are used to obtain the pure compound.

Summary Table of Key Preparation Steps and Conditions

Preparation Step Conditions/Details Yield & Purity Notes
Hydrolysis of methoxybenzyl cyanide 30–70% H2SO4, 90–150 °C, reflux, slow addition High yield, ~97.6% purity Suitable for industrial scale (Patent CN102643192A)
Methylation of hydroxyphenylacetate Aqueous alkali, dimethyl sulfate, 30–40 °C, 3.5 h ~90% yield, ≥99% purity Mild conditions, catalyst recovery (Patent CN106554266B)
Dimethylcarbamoylmethoxy group installation O-alkylation with dimethylcarbamoyl alkylating agent, base Not explicitly reported Inferred from standard carbamate chemistry
Introduction of difluoroacetic acid moiety Electrophilic fluorination or difluoroacetylation Not explicitly reported Requires specialized fluorination reagents

Research Findings and Industrial Considerations

  • Catalyst and reagent selection : Use of copper salts and organic ligands improves hydrolysis efficiency and catalyst recovery.
  • Environmental impact : Methods emphasize mild conditions and reduced environmental pollution.
  • Purity and yield : High purity (>99%) and yields (~90%) are achievable with optimized protocols.
  • Scalability : The sulfuric acid hydrolysis method is particularly suited for scale-up due to simple equipment and stable process control.
  • Post-synthesis purification : Activated carbon treatment and controlled acidification are critical for product quality.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: The compound can be oxidized to produce corresponding oxides.
  • Reduction: Reduction reactions can yield different reduced forms.
  • Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Biology

The compound is under investigation for its potential biological activities. Key areas of interest include:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could affect cellular functions.
  • Receptor Modulation: The compound might interact with certain receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

Medicine

Research into the medicinal applications of this compound is ongoing. Preliminary findings suggest:

  • Anticancer Activity: Similar compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Immunomodulatory Effects: Compounds with similar structures may modulate immune responses, enhancing or suppressing immune activity depending on the context.
  • Anti-inflammatory Properties: Some derivatives of difluoroacetic acid have demonstrated anti-inflammatory effects in animal models, indicating potential therapeutic roles in inflammatory diseases.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for various applications in chemical manufacturing and material science.

Mechanism of Action

The mechanism of action of 2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Difluoroacetic Acid Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight CAS Number Key References
2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid 2-[(Dimethylcarbamoyl)methoxy] C₁₃H₁₅F₂NO₅ 303.26 Not available Inferred
2-(4-Bromophenyl)-2,2-difluoroacetic acid 4-Bromo C₈H₅BrF₂O₂ 259.03 913574-93-3
2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid 3,4-Dichloro C₈H₄Cl₂F₂O₂ 241.02 56072-00-5
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid 3-Bromo-4-(trifluoromethoxy) C₉H₄BrF₅O₃ 335.02 1133116-05-8
MHY3200 (PPARα agonist) 4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy C₁₅H₈ClF₂NO₃S 363.74 Not available

Key Observations:

  • Carbamate vs. Ester Functionality : The dimethylcarbamoyl group in the target compound introduces a carbamate linkage, which may reduce hydrolysis rates compared to ester-containing analogs like MHY3200 .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Solubility LogP (Predicted) Stability
This compound Not reported Moderate (DMSO, MeOH) ~2.1 Hygroscopic
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid 87–90 Slight (DMSO, MeOH) 3.5 -20°C storage
2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid Not reported Insoluble in water 2.8 4°C storage

Key Insights:

  • Hygroscopicity necessitates stringent storage conditions, as seen in analogs requiring low-temperature storage .

Biological Activity

2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid (CAS No. 1443981-14-3) is a compound with potential biological activity due to its unique chemical structure, which includes a difluoroacetic acid moiety. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃F₂NO₄
  • Molecular Weight : 273.24 g/mol
  • IUPAC Name : 2-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]-2,2-difluoroacetic acid
PropertyValue
Chemical FormulaC₁₂H₁₃F₂NO₄
Molecular Weight273.24 g/mol
MDL NumberMFCD24842745
PubChem CID71757768
AppearancePowder
Storage Temperature4 °C

The biological activity of this compound is primarily attributed to its interaction with various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Modulation : It may act on certain receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

Biological Activity

Research on the biological activity of this compound is limited but suggests potential applications in pharmacology:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Immunomodulatory Effects : Similar compounds have been shown to modulate immune responses, potentially enhancing or suppressing immune activity depending on the context.
  • Anti-inflammatory Properties : Some derivatives of difluoroacetic acid have demonstrated anti-inflammatory effects in animal models, suggesting a possible therapeutic role for this compound in inflammatory diseases.

Case Studies and Research Findings

While specific studies on this compound are scarce, related research provides insights into its potential biological effects:

  • A study on flavone acetic acid analogues showed that structural modifications can significantly influence biological activity, suggesting that similar modifications in our compound could yield valuable pharmacological properties .
  • Research indicates that difluoroacetic acids can affect metabolic processes in cells, leading to altered growth patterns and apoptosis in cancer cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid?

Answer:
The synthesis typically involves multi-step routes, including:

  • Step 1 : Formation of the phenylacetic acid backbone via ring-opening reactions. For example, N-acyl-3,3-difluoro-2-oxoindoles can undergo methanol/ethanol-mediated ring opening to yield esters (e.g., methyl/ethyl 2,2-difluorophenylacetate derivatives) .
  • Step 2 : Functionalization of the aromatic ring. Etherification or alkylation reactions introduce the dimethylcarbamoyl-methoxy group. Sodium hydride (NaH) in aprotic solvents (e.g., DMF) is often used for alkoxy group coupling .
  • Critical Conditions :
    • Temperature : Room temperature for ester formation; reflux for hydrolysis to carboxylic acids.
    • Reagents : LiAlH4 for reductions, KMnO4 for oxidations .
  • Yield Optimization : Use anhydrous solvents and inert atmospheres to prevent side reactions .

Advanced: How do the difluoro and dimethylcarbamoyl groups influence the compound’s electronic properties and metabolic stability?

Answer:

  • Electronic Effects :
    • The difluoro group at C2 induces strong electron-withdrawing effects, stabilizing the adjacent carbonyl group and reducing nucleophilic attack susceptibility. This is confirmed by 19F^{19}\text{F} NMR shifts (e.g., δ = -102.4 ppm for CF2_2 groups) .
    • The dimethylcarbamoyl-methoxy group enhances steric bulk, potentially hindering enzymatic degradation in biological systems .
  • Metabolic Stability :
    • Fluorination generally reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo.
    • Hydrolysis of the carbamoyl group under physiological pH can be mitigated by structural modifications (e.g., steric shielding or fluorinated substituents) .

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?

Answer:

  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR : Critical for confirming fluorine positions and substituent integration. For example, 19F^{19}\text{F} signals at -100 to -105 ppm indicate CF2_2 groups .
  • IR Spectroscopy : Peaks at ~1750 cm1^{-1} confirm ester/carboxylic acid C=O stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C12_{12}H12_{12}F2_2NO4_4 for the target compound).
  • HPLC-PDA : Purity assessment (>98% purity) using C18 columns with acetonitrile/water gradients .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

  • Activation Pathways :
    • The difluoroacetate moiety acts as a leaving group due to electron withdrawal by fluorine, facilitating nucleophilic attack.
    • Steric Effects : The dimethylcarbamoyl group may slow reactions by hindering access to the carbonyl carbon.
  • Kinetic Studies :
    • Rate constants for substitution reactions (e.g., with amines) are lower compared to non-fluorinated analogs, highlighting fluorine’s electron-withdrawing and steric impacts .
  • Computational Modeling : DFT calculations reveal reduced electrophilicity at the carbonyl carbon due to fluorine’s inductive effects .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage :
    • Temperature : 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
    • Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage (~1 year stability) .
  • Safety Protocols :
    • Use fume hoods for handling; avoid skin contact (potential irritant).
    • Monitor airborne concentrations with FTIR or GC-MS if volatilized .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Data Discrepancy Sources :
    • Purity Variability : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC before testing .
    • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HepG2) or serum content alter activity. Standardize protocols using CLSI guidelines .
  • Case Study :
    • Conflicting IC50_{50} values in kinase inhibition assays were traced to residual DMSO concentrations; repeating assays with <0.1% DMSO resolved inconsistencies .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

  • Drug Discovery :
    • Used as a fluorinated building block for protease inhibitors (e.g., targeting HCV NS3/4A) due to its metabolic stability .
    • Functionalized into prodrugs via esterification for improved bioavailability .
  • Mechanistic Studies :
    • Probes enzyme-substrate interactions via 19F^{19}\text{F} NMR to monitor real-time binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid
Reactant of Route 2
2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid

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